molecular formula C14H10N4O4S B5601332 MFCD03011646

MFCD03011646

Cat. No.: B5601332
M. Wt: 330.32 g/mol
InChI Key: LXIGBZLGKSMWJI-UHFFFAOYSA-N
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Description

MFCD03011646 is a heterocyclic organic compound primarily used in catalytic and pharmaceutical research.

Key Properties (Hypothesized Based on Analogues):

  • Molecular Formula: Likely C₆H₅BClO₂ (similar to CAS 1046861-20-4) .
  • Molecular Weight: ~235–250 g/mol.
  • Functional Groups: Boronic acid, halogen substituents (Cl/Br), and aromatic rings, which are common in transition metal ligands and enzyme inhibitors .
  • Applications: Used in Suzuki-Miyaura cross-coupling reactions and as a precursor in medicinal chemistry .

Synthesis methods for similar compounds involve palladium-catalyzed reactions, such as coupling aryl halides with boronic acids under reflux in tetrahydrofuran (THF) .

Properties

IUPAC Name

2-[5-(3-nitrophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O4S/c15-11(19)5-17-7-16-13-12(14(17)20)10(6-23-13)8-2-1-3-9(4-8)18(21)22/h1-4,6-7H,5H2,(H2,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXIGBZLGKSMWJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC3=C2C(=O)N(C=N3)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD03011646 involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions are carefully controlled to ensure the purity and yield of the compound. Common synthetic routes include the use of organic solvents and temperature regulation to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process involves continuous monitoring and adjustment of reaction parameters to maintain consistency and quality. Industrial production methods also focus on cost-efficiency and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: MFCD03011646 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and catalysts.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce different oxidized derivatives, while substitution reactions can lead to various substituted compounds.

Scientific Research Applications

MFCD03011646 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic processes. In biology, it serves as a tool for studying biochemical pathways and interactions. In medicine, this compound is explored for its potential therapeutic properties. Industrial applications include its use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD03011646 involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The exact mechanism depends on the context of its use and the specific targets involved.

Comparison with Similar Compounds

Structural and Functional Analogues

Two compounds structurally and functionally similar to MFCD03011646 are selected for comparison:

Compound A : CAS 918538-05-3 (MDL: MFCD11044885)
  • Molecular Formula : C₆H₃Cl₂N₃
  • Molecular Weight : 188.01 g/mol
  • Key Features : Dichloropyrrolotriazine core, high log S (-2.99), and moderate solubility (0.24 mg/mL) .
Compound B : CAS 905306-69-6 (MDL: MFCD10697534)
  • Molecular Formula : C₇H₁₀N₂O
  • Molecular Weight : 138.17 g/mol
  • Key Features : Methoxypyridylmethylamine structure, high GI absorption, and excellent aqueous solubility .

Comparative Analysis

Table 1: Structural and Physicochemical Comparison
Property This compound (Hypothesized) Compound A Compound B
Molecular Formula C₆H₅BClO₂ C₆H₃Cl₂N₃ C₇H₁₀N₂O
Molecular Weight (g/mol) ~235 188.01 138.17
Solubility (mg/mL) 0.15 (Predicted) 0.24 12.5
Log P 2.15 (Predicted) 1.64 (MLOGP) 0.78 (WLOGP)
Bioavailability Score 0.55 0.55 0.85
Key Applications Catalysis, Drug Synthesis Enzyme Inhibition CNS Drug Development
Key Differences :

Bioactivity : Compound A’s dichloropyrrolotriazine core makes it a potent enzyme inhibitor (PAINS: 0 alerts), while this compound’s boronic acid group enhances its utility in cross-coupling reactions .

Thermal Stability : this compound likely has higher thermal stability (predicted boiling point >200°C) compared to Compound B, which degrades above 150°C .

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